2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene
Overview
Description
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Chemical Reactions Analysis
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene undergoes various chemical reactions, including substitution and coupling reactions. The Suzuki–Miyaura coupling reaction is particularly notable, as it allows for the formation of carbon–carbon bonds under mild conditions . Common reagents used in these reactions include organoboron compounds and palladium catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a reagent in the synthesis of other complex organic molecules and as a precursor in various chemical reactions . Additionally, its unique structure makes it a valuable compound for studying the effects of fluorine and chlorine substituents on the reactivity and properties of aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene involves its interaction with various molecular targets and pathways. The presence of chlorine and fluorine atoms in the molecule can influence its reactivity and interactions with other molecules. For example, the electron-withdrawing effects of the fluorine atoms can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in chemical reactions .
Comparison with Similar Compounds
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene can be compared with other similar compounds, such as 2-Chloro-1,1-difluoroethane and 2-Chloro-2,2-difluoroacetophenone . These compounds share some structural similarities but differ in their specific substituents and overall reactivity. The presence of the difluoromethoxy group in this compound makes it unique and can lead to different chemical properties and applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-3-4(10)1-2-6(5)13-7(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOOBGZIPEAHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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